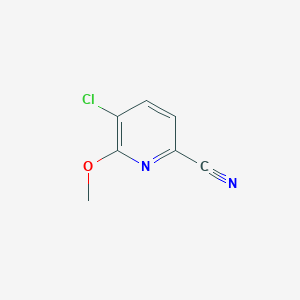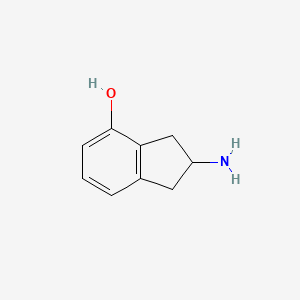
2-amino-2,3-dihydro-1H-inden-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2,3-dihydro-1H-inden-4-ol is an organic compound with the molecular formula C9H11NO. It is a derivative of indene, featuring an amino group and a hydroxyl group attached to the indene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2,3-dihydro-1H-inden-4-ol can be achieved through several methods. One common approach involves the reduction of 2-nitro-2,3-dihydro-1H-inden-4-ol using hydrogen gas in the presence of a palladium catalyst. Another method includes the cyclization of appropriate precursors under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
2-amino-2,3-dihydro-1H-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to remove the hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
科学的研究の応用
2-amino-2,3-dihydro-1H-inden-4-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes
作用機序
The mechanism by which 2-amino-2,3-dihydro-1H-inden-4-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-amino-2,3-dihydro-1H-inden-1-ol
- 1-amino-2,3-dihydro-1H-inden-4-ol
- 7-amino-2,3-dihydro-1H-inden-4-ol
Uniqueness
2-amino-2,3-dihydro-1H-inden-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups on the indene ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
2-amino-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H11NO/c10-7-4-6-2-1-3-9(11)8(6)5-7/h1-3,7,11H,4-5,10H2 |
InChIキー |
MKMYGMZCCPQLER-UHFFFAOYSA-N |
正規SMILES |
C1C(CC2=C1C=CC=C2O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13645862.png)

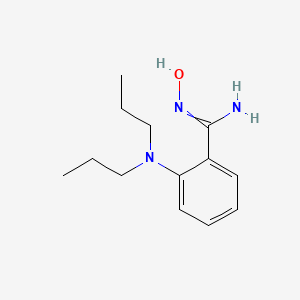
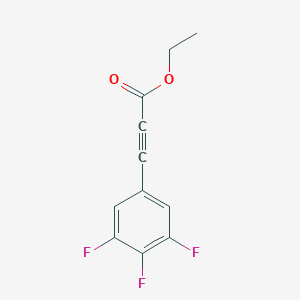
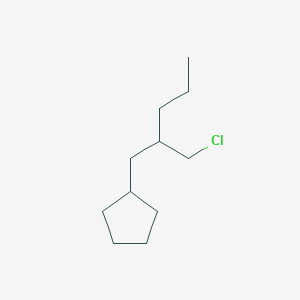
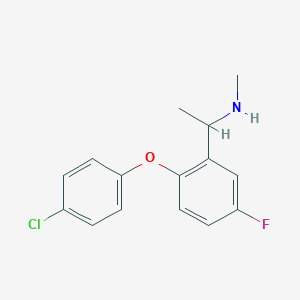
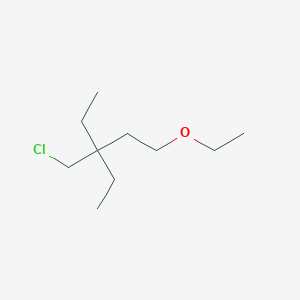
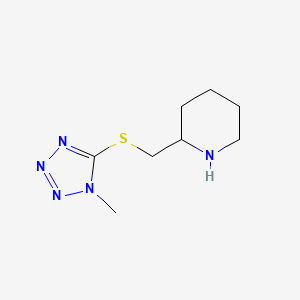
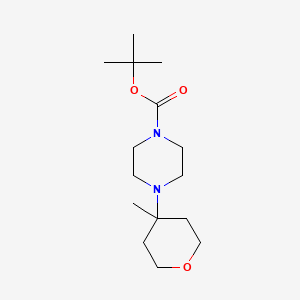
![5,6-Difluoro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B13645929.png)
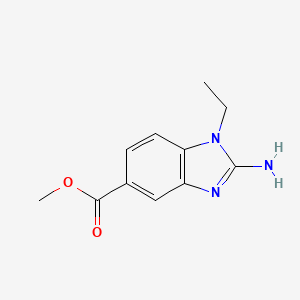
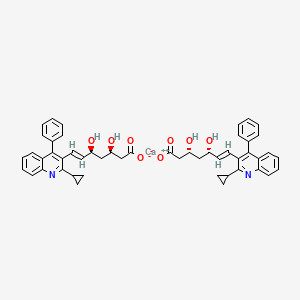
![benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13645951.png)
